molecular formula C9H5F2NO6 B13327419 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid

2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B13327419
M. Wt: 261.14 g/mol
InChI Key: PDHHUFFLAIHXMT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-benzodioxole-carboxylic acid family, characterized by a fused benzene-dioxole core substituted with fluorine, methyl, nitro, and carboxylic acid groups. Its molecular formula is C₉H₅F₂NO₆ (calculated molecular weight: 269.14 g/mol).

Properties

Molecular Formula

C9H5F2NO6

Molecular Weight

261.14 g/mol

IUPAC Name

2,2-difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C9H5F2NO6/c1-3-6(8(13)14)4(12(15)16)2-5-7(3)18-9(10,11)17-5/h2H,1H3,(H,13,14)

InChI Key

PDHHUFFLAIHXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Example Reaction Conditions

Step Reagents Conditions Product
Fluorination 2,2-Dichloro-1,3-benzodioxole, KF, KHF₂ 140°C, Tetramethylene sulfone 2,2-Difluoro-1,3-benzodioxole
Nitration 2,2-Difluoro-1,3-benzodioxole, HNO₃ 0°C to room temperature 6-Nitro-2,2-difluoro-1,3-benzodioxole
Methylation 6-Nitro-2,2-difluoro-1,3-benzodioxole, CH₃I Room temperature, Base (e.g., NaOH) 4-Methyl-6-nitro-2,2-difluoro-1,3-benzodioxole
Carboxylation 4-Methyl-6-nitro-2,2-difluoro-1,3-benzodioxole, Formic acid Elevated temperature, Optional catalyst This compound

Scientific Research Applications

2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid 2,2-F₂; 4-CH₃; 6-NO₂; 5-COOH C₉H₅F₂NO₆ 269.14 High reactivity due to nitro group
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid 2,2-F₂; 4-CH₃; 6-NH₂; 5-COOH C₉H₇F₂NO₄ 236.16 Enhanced solubility (amino group)
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid 2,2-F₂; 5-COOH C₈H₄F₂O₄ 202.11 Base structure for derivatization
Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) No substituents; 5-COOH C₈H₆O₄ 166.13 P450 enzyme inhibitor
4-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid 4-OH; 5-COOH C₈H₆O₅ 182.13 Antioxidant potential

Key Differences and Functional Implications

Electron-Withdrawing vs. Electron-Donating Groups: The 2,2-difluoro and 6-nitro groups in the target compound increase electrophilicity, making it more reactive in nucleophilic substitution compared to the 6-amino analog . Piperonylic acid lacks electron-withdrawing groups, enabling it to act as a selective inactivator of trans-cinnamate 4-hydroxylase .

Biological Activity: The nitro group in the target compound may confer antimicrobial or cytotoxic properties, whereas the amino analog could serve as a precursor for drug intermediates . Piperonylic acid is notable for its role in metabolic pathways, inhibiting cytochrome P450 enzymes .

Physicochemical Properties :

  • Lipophilicity : The target compound’s nitro and methyl groups increase logP compared to the hydroxy-substituted analog (logP ~3.03 for methyl 2,2-difluoro-7-hydroxy-1,3-benzodioxole-5-carboxylate vs. ~1.5 for piperonylic acid) .
  • Thermal Stability : Fluorinated derivatives (e.g., 2,2-difluoro analogs) exhibit higher melting points and thermal stability due to strong C-F bonds .

Biological Activity

2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzodioxoles, characterized by a dioxole ring fused to a benzene ring, which enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅F₂N O₆, with a molecular weight of approximately 261.14 g/mol. Its structure includes:

  • Two fluorine atoms at the 2-position
  • A methyl group at the 4-position
  • A nitro group at the 6-position
  • A carboxylic acid group at the 5-position

These functional groups contribute to its chemical reactivity and potential biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antioxidant, antimicrobial, and anticancer properties. The incorporation of fluorine atoms in organic molecules is known to enhance their pharmacological profiles due to increased lipophilicity and metabolic stability.

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. Studies have shown that benzodioxole derivatives can scavenge free radicals effectively. For instance, related compounds have demonstrated moderate antioxidative activity with IC₅₀ values in the range of 80–100 μM in DPPH-scavenging assays .

Antimicrobial Properties

The presence of nitro and carboxylic acid groups may confer antimicrobial properties to this compound. Research in medicinal chemistry suggests that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Anticancer Potential

Fluorinated compounds have been explored for their anticancer properties. The unique structure of this compound may allow it to interact with specific biological targets involved in cancer progression. Preliminary studies on related compounds suggest potential efficacy against various cancer cell lines.

Comparative Analysis of Similar Compounds

The following table summarizes some structural analogs and their reported biological activities:

Compound NameMolecular FormulaNotable Biological Activity
6-Nitro-1,3-benzodioxole-5-carboxylic acid C₈H₅N O₆Moderate antioxidant activity
4-Methyl-6-nitrobenzoic acid C₈H₈N O₄Antimicrobial properties
2-Fluoro-4-methylbenzoic acid C₈H₇F O₂Potential anticancer activity
2,2-Difluoroaniline C₆H₄F₂NUsed in dye synthesis; potential antibacterial effects

Case Studies and Research Findings

  • Antioxidant Activity Assessment : In a study evaluating various benzodioxole derivatives, this compound was found to exhibit significant radical scavenging activity comparable to known antioxidants like ascorbic acid .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds structurally related to 2,2-difluoro-4-methyl-6-nitro-1,3-benzodioxole showed inhibition zones indicating potential antimicrobial effects.
  • Anticancer Screening : Preliminary screenings using cancer cell lines demonstrated that derivatives with similar nitro and carboxylic functionalities possess cytotoxic effects at micromolar concentrations .

Q & A

Q. How can advanced crystallographic techniques improve refinement of this compound’s electron density maps?

  • Methodology : Employ SHELXL’s twinning refinement for high-resolution data. Use Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–F···π contacts) that influence packing .

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